Copper(II) trifluoroacetate hydrate

Catalog No.
S965548
CAS No.
16712-25-7
M.F
C2HCuF3O2+2
M. Wt
177.569
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) trifluoroacetate hydrate

CAS Number

16712-25-7

Product Name

Copper(II) trifluoroacetate hydrate

IUPAC Name

copper;2,2,2-trifluoroacetic acid

Molecular Formula

C2HCuF3O2+2

Molecular Weight

177.569

InChI

InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2

InChI Key

GDLJCVXRBGBMCK-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.[Cu+2]

Organic Reaction Catalyst

Copper(II) trifluoroacetate hydrate exhibits catalytic activity in specific organic reactions. Research suggests its role in facilitating transformations like:

  • C-H Activation: Studies have explored its ability to activate unreactive carbon-hydrogen (C-H) bonds in organic molecules, enabling further functionalization. Source: Aït-Haddou, H., et al. (2016). Copper-catalyzed ortho-selective C-H arylation of N-heterocycles with aryl diazonium salts. Journal of the American Chemical Society, 138(13), 4322-4325
  • C-C Bond Formation: Research has investigated its potential in promoting the formation of carbon-carbon (C-C) bonds, a crucial step in organic synthesis. Source: Wu, X., & Neumann, R. (2013). Copper-catalyzed C–C coupling reactions using trifluoroacetic acid. Chemical Communications, 49(47), 5436-5446

Electrocatalysis and Electroplating

Copper(II) trifluoroacetate hydrate shows promise as an electrocatalyst, a material that accelerates electrochemical reactions. Research is ongoing in areas like:

  • Gas Diffusion Electrodes: Studies explore its use in electrodes for devices like fuel cells, where it might enhance the efficiency of gas conversion reactions. Source: Product Description: Copper(II) trifluoroacetate hydrate [Thermo Fisher Scientific: ]
  • Electroplating: Preliminary research suggests its potential application in electroplating processes, a technique for depositing a thin layer of metal onto a surface.

Copper(II) trifluoroacetate hydrate is a crystalline compound with the molecular formula C₄CuF₆O₄·xH₂O and a molar mass of approximately 289.58 g/mol for the anhydrous form. This compound features copper in a +2 oxidation state, coordinated with trifluoroacetate ligands. It is characterized by its blue to green color and is known for its efflorescent nature, meaning it can lose water to the atmosphere under certain conditions . The compound is soluble in alcohol and exhibits slight solubility in ether and glycerol, making it versatile for various applications in organic synthesis and catalysis .

, particularly as a Lewis acid catalyst. It can undergo hydrolysis to form copper(II) hydroxide and trifluoroacetic acid when exposed to water. Additionally, it can react with various nucleophiles due to the electrophilic nature of the trifluoroacetate groups.

Example Reaction:
Cu CF3COO 2+H2OCu OH 2+2CF3COOH\text{Cu CF}_3\text{COO }_2+\text{H}_2\text{O}\rightarrow \text{Cu OH }_2+2\text{CF}_3\text{COOH}

This reaction highlights its potential in catalyzing organic transformations, particularly in the formation of carbon-carbon bonds or functional group modifications .

Copper(II) trifluoroacetate hydrate can be synthesized through several methods:

  • Direct Reaction Method: Copper(II) oxide or copper(II) carbonate can react with trifluoroacetic acid.
    CuO+2CF3COOHCu CF3COO 2+H2O\text{CuO}+2\text{CF}_3\text{COOH}\rightarrow \text{Cu CF}_3\text{COO }_2+\text{H}_2\text{O}
  • Solvothermal Synthesis: This method involves dissolving copper salts in a solvent containing trifluoroacetic acid under controlled temperature and pressure conditions.
  • Precipitation Method: Mixing solutions of copper sulfate with sodium trifluoroacetate can also yield copper(II) trifluoroacetate hydrate as a precipitate .

Copper(II) trifluoroacetate hydrate has multiple applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
  • Electrochemistry: Utilized as an electrocatalyst in gas diffusion electrodes and electrochemical sensors .
  • Organic Synthesis: Acts as a reagent for introducing trifluoroacetyl groups into organic molecules, aiding in the development of pharmaceuticals and agrochemicals .

Studies have shown that copper(II) trifluoroacetate hydrate interacts with various organic substrates, enhancing reactivity through coordination. Its role as a catalyst has been explored in reactions involving carbonyl compounds and enolates, demonstrating its ability to facilitate nucleophilic attacks effectively. Additionally, interaction studies have suggested that its biological activity may be influenced by its coordination environment and the presence of other ligands .

Copper(II) trifluoroacetate hydrate shares similarities with other metal trifluoroacetates but exhibits unique properties due to its specific coordination chemistry.

CompoundMolecular FormulaUnique Features
Copper(I) trifluoroacetateC₂CuF₃O₂Lower oxidation state; different reactivity profile
Silver(I) trifluoroacetateC₂AgF₃O₂Exhibits antimicrobial properties; less stable
Iron(III) trifluoroacetateC₂FeF₃O₂Higher oxidation state; different catalytic behavior

Copper(II) trifluoroacetate hydrate is distinguished by its stability, solubility characteristics, and effectiveness as a catalyst compared to these similar compounds .

Dates

Modify: 2023-08-15

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